6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
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Synthesis Analysis
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This would involve a discussion on the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and other relevant properties.Scientific Research Applications
Results
Medicinal Chemistry
Results
Material Science
Results
Analytical Chemistry
Results
Environmental Chemistry
Results
Computational Chemistry
Results
Cancer Immunotherapy
Methods
Results: The goal would be to develop a compound with high oral bioavailability, deep tumor penetration, and favorable pharmacokinetic properties for cancer treatment .
Advanced Material Design
Methods
Results: The creation of materials with precise spatial structures and tunable properties for specific applications .
Optoelectronics
Methods
Results: Development of new materials for optoelectronic devices with improved performance characteristics .
Herbicide Development
Methods
Results: The development of new herbicides that are effective at low application rates and have a favorable environmental profile .
Antimicrobial Agents
Methods
Results: Identification of compounds with significant inhibitory effects on microbial growth, which could lead to the development of new classes of antibiotics .
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-phenylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-11-14-8-9-17(19-12-13-6-7-13)16(10-14)15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRINOGYAYMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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